REACTION_SMILES
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[BH3:17].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:14][S:15][CH3:16].[CH3:18][OH:19].[CH:1]([CH3:2])([CH3:3])[S:4][c:5]1[c:6]([C:7](=[O:8])[OH:9])[cH:10][cH:11][cH:12][cH:13]1.[O:20]=[Cr:21]([Cl:22])([O-:23])=[O:24].[nH+:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[CH:1]([CH3:2])([CH3:3])[S:4][c:5]1[c:6]([CH:7]=[O:8])[cH:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Sc1ccccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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CC(C)Sc1ccccc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |